molecular formula C13H15N3O5S B2973306 N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide CAS No. 1424565-98-9

N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide

Cat. No.: B2973306
CAS No.: 1424565-98-9
M. Wt: 325.34
InChI Key: XOHMVVRUDHIBDK-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a cyano group, a methanesulfonyl group, and a nitro group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide typically involves multi-step organic synthesis. One common route includes:

    Sulfonylation: The addition of a methanesulfonyl group, usually achieved by reacting the nitrobenzene derivative with methanesulfonyl chloride in the presence of a base like pyridine.

    Amidation: The formation of the benzamide structure by reacting the sulfonylated nitrobenzene with an appropriate amine, such as 1-cyano-1-methylpropylamine, under conditions that promote amide bond formation, like using coupling agents (e.g., EDCI, DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes:

    Continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Automated synthesis: Utilizing robotic systems to handle reagents and reaction conditions precisely.

    Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, iron powder, and hydrochloric acid.

    Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.

    Hydrolysis conditions: Strong acids (e.g., HCl) or bases (e.g., NaOH).

Major Products

    Reduction: Converts the nitro group to an amine.

    Substitution: Yields derivatives with different functional groups replacing the methanesulfonyl group.

    Hydrolysis: Produces carboxylic acids and amines.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is utilized in various fields:

    Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide exerts its effects often involves:

    Molecular targets: Enzymes, receptors, or proteins that interact with the compound.

    Pathways: Inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

    Binding: The compound may bind to active sites or allosteric sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylpropyl)-3-methanesulfonylbenzamide: Lacks the nitro group, which may affect its reactivity and applications.

    N-(1-cyano-1-methylpropyl)-5-nitrobenzamide: Lacks the methanesulfonyl group, potentially altering its chemical properties and biological activity.

Uniqueness

N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is unique due to the presence of both the nitro and methanesulfonyl groups, which confer distinct reactivity and potential for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-methylsulfonyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-4-13(2,8-14)15-12(17)9-5-10(16(18)19)7-11(6-9)22(3,20)21/h5-7H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMVVRUDHIBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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